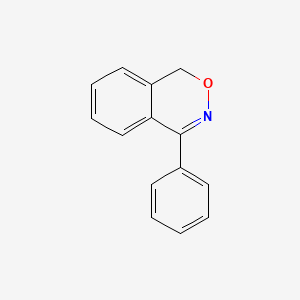

4-Phenyl-1h-2,3-benzoxazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17799-96-1 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-phenyl-1H-2,3-benzoxazine |

InChI |

InChI=1S/C14H11NO/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-16-15-14/h1-9H,10H2 |

InChI Key |

MWLKKCRDRIEGLU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=NO1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 1h 2,3 Benzoxazine and Its Derivatives

Classical and Contemporary Approaches to 2,3-Benzoxazine Ring Construction

The construction of the 2,3-benzoxazine ring has evolved from classical methods to more sophisticated contemporary strategies, enhancing efficiency, and broadening the scope of accessible derivatives.

Pioneering Synthetic Routes to 4-Phenyl-1H-2,3-Benzoxazine

Initial syntheses of 2,3-benzoxazines often involved multi-step procedures. A traditional approach to synthesizing 2-substituted 1,3-benzoxazines, which can be adapted for 2,3-benzoxazine synthesis, starts with an ortho-aldehyde-substituted phenol (B47542). This is reacted with a primary amine to form a Schiff base, which is subsequently reduced, often using sodium borohydride (B1222165) (NaBH4), to yield a 2-(aminomethyl)phenol (B125469) intermediate. mdpi.com This intermediate can then undergo ring closure. While effective, this method is limited by the availability of the starting phenolic aldehydes and the expense and handling requirements of reagents like NaBH4. mdpi.com

A notable example of a pioneering route that can lead to a phenyl-substituted benzoxazine (B1645224) involves the reaction of 2-hydroxy-N-phenylbenzylamine structures with benzaldehyde (B42025) to synthesize 2-substituted 1,3-benzoxazines. rsc.org This approach has been investigated for its polymerization behavior. rsc.org

Multi-Component Reactions (MCRs) for Benzoxazine Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high atom economy, efficiency, and the ability to generate complex molecules in a single step. beilstein-journals.org These reactions are particularly valuable for creating libraries of compounds for various applications. beilstein-journals.org

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of MCRs are highly applicable to the synthesis of benzoxazine derivatives. For instance, a pseudo-four-component reaction has been developed for the synthesis of 5H-chromeno[2,3-b]pyridines, which involves a series of reactions including Knoevenagel condensation and Pinner cyclization. rsc.org Such strategies highlight the potential for developing novel MCRs for benzoxazine synthesis. The Ugi reaction, a well-known MCR, is versatile in forming various heterocyclic compounds and can be followed by cyclization steps to build complex fused ring systems. beilstein-journals.org This suggests the possibility of designing Ugi-based MCRs that could lead to the formation of the 2,3-benzoxazine core.

Cycloaddition Reactions in the Synthesis of 2,3-Benzoxazine Derivatives

Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of cyclic systems, including the 2,3-benzoxazine skeleton. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

A notable example is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with a cyclopropenone. nih.gov This reaction proceeds through a zwitterionic intermediate that undergoes a dearomative attack from the benzoxazole, leading to a fused cyclic product. nih.gov While this specific example leads to a different heterocyclic system, the underlying principle of cycloaddition can be applied to the synthesis of benzoxazines.

Furthermore, a formal [4+2] cycloaddition of oximes with o-hydroxybenzyl alcohols has been developed for the synthesis of 1,3-benzoxazine derivatives under visible-light organocatalytic conditions. researchgate.net This highlights the potential of using cycloaddition strategies to access the benzoxazine core. The Huisgen 1,3-dipolar cycloaddition of azides with alkynes to form triazoles is another prominent example of a cycloaddition reaction that is widely used in various fields of chemistry due to its high efficiency and functional group tolerance. youtube.comnih.gov Adapting such cycloaddition strategies could provide novel routes to 2,3-benzoxazine derivatives.

Transition Metal-Catalyzed Strategies for Benzoxazine Synthesis

Transition metal catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds with high efficiency and selectivity. Several transition metal-catalyzed methods have been developed for the synthesis of benzoxazine derivatives.

For instance, FeBr3 has been shown to mediate a bromination/cyclization of olefinic amides to produce bromobenzoxazines in good yields. organic-chemistry.org This reaction proceeds under green conditions using air as the terminal oxidant and is believed to involve a free radical pathway. organic-chemistry.org Another example involves the use of Lewis acids like Ti-Ph-POSS (trisilanolphenyl-polyhedral oligomeric silsesquioxane titanium) to catalyze the ring-opening polymerization of benzoxazines. dntb.gov.ua While this is related to polymerization, the catalytic activity of the metal center is crucial. Similarly, copper (Cu2+), aluminum (Al3+), and iron (Fe3+) ions have been shown to influence the curing of benzoxazines, with Cu2+ demonstrating superior performance. dntb.gov.ua

Although a direct transition metal-catalyzed synthesis of this compound is not explicitly detailed, these examples demonstrate the potential of transition metals in facilitating key bond-forming steps required for the construction of the benzoxazine ring. It is worth noting that some synthetic methods for 1,4-benzoxazine derivatives have been developed under transition-metal-free conditions, offering a milder and more environmentally friendly alternative. rsc.org

Environmentally Benign and Sustainable Synthetic Protocols for Benzoxazines

The development of environmentally benign and sustainable synthetic methods is a key focus in modern chemistry. This includes the use of renewable resources, green solvents, and energy-efficient reaction conditions.

In the context of benzoxazine synthesis, several sustainable approaches have been explored. Microwave-assisted organic synthesis (MAOS) has been utilized as an environmentally friendly, one-pot route for the synthesis of bio-based benzoxazines under solvent-free conditions. researchgate.net This method has been successfully applied to lignin (B12514952) derivatives like guaiacol. researchgate.net Another green approach involves the use of renewable resources such as magnolol (B1675913) and furfurylamine (B118560) for benzoxazine synthesis under microwave irradiation in a green solvent like poly(ethylene glycol) (PEG). acs.org This method offers high yields in short reaction times. acs.org

Furthermore, the use of bio-based phenols like cardanol, vanillin, and eugenol (B1671780) is gaining traction to reduce the reliance on petroleum-based feedstocks. researchgate.net These renewable phenols can be reacted with various amines to produce a diverse range of benzoxazine monomers. researchgate.net The development of solvent-free synthesis methods further contributes to the sustainability of benzoxazine production. researchgate.net These efforts align with the principles of green chemistry by minimizing waste and utilizing renewable starting materials. beilstein-journals.org

Stereoselective and Enantioselective Approaches in Benzoxazine Synthesis

The development of stereoselective and enantioselective methods for the synthesis of benzoxazines is crucial for accessing chiral molecules with specific biological activities. An effective approach to chiral benzoxazine derivatives has been reported through an organocatalyzed asymmetric chlorocyclization of o-vinylanilides. acs.org This method provides access to a range of chiral benzoxazines in good to excellent yields (up to 99%) and with high enantioselectivity (up to 92% ee). acs.org

Mechanistic Insights into 4 Phenyl 1h 2,3 Benzoxazine Formation and Transformations

Investigation of Reaction Pathways and Identification of Key Intermediates

The synthesis of 4-Phenyl-1H-2,3-benzoxazine, which notably lacks a substituent at the 1-position, has been achieved through a four-step process starting from N,N-dimethylbenzylamine and benzonitrile. acs.org A key step in this synthesis involves the cyclization of the lithio salt of a methiodide oxime. acs.org This process is believed to be facilitated by the isomerization of the cis oxime salt to its trans isomer, which is a critical intermediate for the ring-closure to occur. acs.org

Another approach to synthesizing related benzoxazine (B1645224) structures involves the reaction of 2-amino-arylalkyl alcohols with isothiocyanates, which form thiourea (B124793) intermediates. organic-chemistry.org These intermediates can then be cyclized to form 2-amino-4H-1,3-benzoxazines. organic-chemistry.org In the context of 4H-1,3-benzoxazines, a proposed mechanism involves a free radical pathway, particularly when using FeBr3 as a mediator for the bromination and cyclization of olefinic amides. organic-chemistry.org

For the formation of benzo[d] acs.orgmdpi.com-oxazin-4-ones, the reaction of anthranilic acid with ortho esters is initiated by proton exchange and the loss of ethanol (B145695) to form an iminium intermediate. nih.gov Similarly, iodine-catalyzed reactions for the synthesis of these compounds proceed through the formation of an imine, followed by the cyclization of the resulting iminium salt and subsequent oxidation. nih.gov

The polymerization of 1,3-benzoxazines proceeds via a cationic ring-opening pathway. mdpi.com This process can be initiated at either the nitrogen or oxygen atom of the oxazine (B8389632) ring, leading to the formation of carbocationic intermediates that are stabilized by the heteroatoms. mdpi.com If the cation forms on the oxygen, it directly leads to the polybenzoxazine structure through Friedel-Crafts reactions. mdpi.com However, cation formation on the nitrogen results in an intermediate that can rearrange to the final phenolic polybenzoxazine structure at higher temperatures. mdpi.com

Influence of Catalysis and Reaction Conditions on Benzoxazine Ring Formation

The formation of the benzoxazine ring is highly sensitive to both catalysis and the specific reaction conditions employed. Various catalysts have been explored to promote the ring-opening polymerization (ROP) of benzoxazines, which is a key transformation for these compounds.

Catalysts:

Lewis Acids: Lewis acids such as PCl₅, POCl₃, TiCl₄, AlCl₃, and FeCl₃ have been shown to be potent catalysts for the ROP of benzoxazines, in some cases enabling the reaction to proceed even at room temperature. nih.gov Tris(pentafluorophenyl)borane (B72294) has also been utilized as a Lewis acid catalyst, significantly lowering the onset ROP temperature. mdpi.comnih.gov

Brønsted Acids: The presence of acid in the reaction medium plays a crucial role in the formation of benzoxazine monomers. researchgate.net For instance, the formation of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine is consistent with an acid-catalyzed methylene (B1212753) glycol dehydration being the rate-determining step. researchgate.net

Other Catalysts: A range of other compounds, including amines, amine salts, thiols, phenols, and colloidal sulfur, have been used to promote the ROP of benzoxazines. nih.gov Sodium cyanoborohydride (NaCNBH₃) and sodium borohydride (B1222165) (NaBH₄) have been found to lower the ROP temperature by approximately 80 °C. itu.edu.tr In some syntheses, catalysts like Cs₂CO₃ or quinuclidine (B89598) can lead to divergent cyclization pathways, producing different heterocyclic products. organic-chemistry.org

Reaction Conditions:

Temperature: The ring-opening polymerization of benzoxazines is a thermally driven process. nsysu.edu.tw The curing temperature for benzoxazines is typically high, often exceeding 220 °C. nih.gov However, the use of catalysts can dramatically reduce this temperature. nih.gov For instance, the addition of tris(pentafluorophenyl)borane has been shown to decrease the onset ROP temperature by as much as 98 °C. mdpi.comnih.gov

Solvent: The choice of solvent can influence the reaction. For example, the synthesis of phosphazene-containing benzoxazines is carried out in toluene. nih.gov The solubility of catalysts like tris(pentafluorophenyl)borane in the reaction medium is a critical factor for efficient ring-opening. mdpi.com

Reactant Ratios and Substituents: The ratio of reactants is a sensitive parameter in benzoxazine synthesis. nsysu.edu.tw The nature of substituents on the aromatic rings can also influence the reaction pathway. For example, in the synthesis of benzo[d] acs.orgmdpi.com-oxazin-4-ones, electron-donating groups on the aromatic ring favor the formation of the final product, while electron-withdrawing groups tend to favor the formation of a dihydro intermediate. nih.gov

Kinetics of Benzoxazine Synthesis and Ring-Opening Processes

The kinetics of both the formation and the ring-opening polymerization (ROP) of benzoxazines have been the subject of detailed investigation, providing insights into the reaction rates and mechanisms.

The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine has been studied, and it was found that the rate-controlling step is the acid-catalyzed dehydration of methylene glycol. researchgate.net

The ROP of benzoxazines typically follows a thermally driven, self-catalyzed profile, often exhibiting an S-shaped conversion curve. nsysu.edu.tw The process can be broken down into distinct stages:

Induction Period: Initially, the reaction is slow as the temperature needs to be high enough (often >150 °C) to initiate the ring-opening. nsysu.edu.tw This stage involves the release of phenolic groups which act as autocatalysts. nsysu.edu.tw

Acceleration Stage: As more phenolic groups are generated, they catalyze the reaction, leading to a significant increase in the polymerization rate. nsysu.edu.tw

Final Stage: The reaction slows down as the concentration of monomer decreases.

The kinetics of the ROP can be modeled, and it often follows first-order kinetics, with the apparent activation energy being influenced by the specific benzoxazine structure and the presence of catalysts. nsysu.edu.tw For instance, the activation energy for the curing of main-chain benzoxazine polymers has been reported to be in the range of 82–118 kJ/mol. nsysu.edu.tw

The use of catalysts has a profound impact on the kinetics of ROP. Catalysts like tris(pentafluorophenyl)borane can lead to very rapid curing. mdpi.comnih.gov Metal-organic frameworks such as MIL-53-Al have also been employed as effective catalysts for the ROP of benzoxazines, and kinetic modeling of these systems has been performed. acs.org

The table below summarizes the effect of a catalyst on the ring-opening polymerization temperature of a model benzoxazine.

| Catalyst Concentration (mol%) | Onset ROP Temperature (°C) |

| 0 | >220 |

| 3 | Significantly Reduced |

| 5 | Further Reduced |

Data derived from studies on tris(pentafluorophenyl)borane catalyzed ROP of benzoxazines. nih.gov

Exploration of Isomerization and Rearrangement Mechanisms

Isomerization and rearrangement are key mechanistic features in the chemistry of this compound and related compounds.

A crucial step in the synthesis of this compound is the presumed isomerization of a cis oxime salt intermediate to its trans isomer. acs.org This geometric isomerization is what allows for the subsequent base-catalyzed cyclization to form the benzoxazine ring. acs.org

During the ring-opening polymerization of 1,3-benzoxazines, rearrangement of the initially formed polymer structure can occur, particularly at elevated temperatures. mdpi.com If the initial cationic intermediate forms on the nitrogen atom of the oxazine ring, it leads to an ether-linked polymer. This structure can then rearrange to the more stable phenolic polybenzoxazine. mdpi.com

In the synthesis of other heterocyclic systems, such as benzotriazin-4(3H)-ones, photochemical cyclization can proceed through a nitrogen-centered acs.orgnih.gov-H shift, which is a type of Norrish type II reaction. acs.org While not directly involving this compound, this highlights the potential for complex rearrangement pathways in related heterocyclic chemistries.

Structural Diversification and Functionalization of the 2,3 Benzoxazine Core

Strategies for Regioselective Substituent Introduction on the Aromatic Moiety

The introduction of substituents onto the aromatic ring of the benzoxazine (B1645224) core is a key strategy for modulating its electronic and steric properties. While specific studies on the regioselective functionalization of 4-Phenyl-1H-2,3-benzoxazine are not extensively detailed in the available literature, general principles of electrophilic aromatic substitution can be applied to predict potential outcomes. The existing benzene (B151609) ring is activated towards electrophilic attack, and the position of substitution will be directed by the combined electronic effects of the oxazine (B8389632) ring and any existing substituents.

In related benzoxazine systems, halogenation and nitration have been demonstrated as effective means of functionalization. For instance, the introduction of electron-withdrawing groups on the aromatic ring of 4H-1,2-benzoxazine derivatives has been successfully achieved nih.gov. Such modifications can significantly influence the reactivity and biological activity of the molecule. The precise control of regioselectivity often requires careful selection of reagents and reaction conditions to favor substitution at a specific position (ortho, meta, or para) relative to the existing functionalities.

Chemical Modifications at the Oxazine Ring Positions (C-1 and C-4)

The oxazine ring of 2,3-benzoxazines presents multiple sites for chemical modification, with the C-1 and C-4 positions being of particular interest for introducing structural diversity. Research into the specific modification of these positions on this compound is limited. However, studies on related benzoxazin-4-ones provide insights into the types of reactions that could be envisaged.

For example, the C-4 position in phenoxazine derivatives, a related heterocyclic system, has been a target for substitution to modulate biological activity nih.gov. In the broader context of benzoxazines, the synthesis of derivatives with substituents at various positions on the oxazine ring allows for the fine-tuning of their properties. The introduction of different functional groups at C-1 and C-4 could impact the ring's stability, conformation, and interaction with biological targets or other molecules in a material's matrix.

N-Substitution Chemistry and its Impact on Benzoxazine Reactivity and Stability

In the context of 1,3-benzoxazines, N-activation has been shown to play a role in their polymerization behavior nih.govacs.org. While the direct N-substitution chemistry of this compound is not well-documented, it is plausible that N-alkylation or N-acylation could be achieved using standard synthetic methodologies. Such modifications would be expected to impact the molecule's reactivity towards ring-opening reactions and its thermal stability. The nature of the N-substituent, whether it is an electron-donating or electron-withdrawing group, would be a key determinant of these effects.

Bioinspired Synthetic Design Principles Applied to Benzoxazine Derivatives

Bioinspired design offers a powerful approach for the development of novel benzoxazine derivatives with enhanced properties and sustainability. This strategy involves the use of naturally occurring molecules as building blocks for the synthesis of complex structures. By incorporating motifs found in nature, it is possible to create benzoxazines with improved performance characteristics for various applications, including as adhesives and coatings nih.govrsc.org.

The synthesis of benzoxazines from bio-phenolic compounds such as vanillin, thymol, and carvacrol has been successfully demonstrated nih.gov. These bio-based benzoxazines not only offer a renewable alternative to petroleum-based monomers but can also exhibit unique curing behaviors and thermal stabilities. For example, the polymerization of these monomers is influenced by the structure of the bio-phenolic precursor, with factors such as steric hindrance affecting the curing process nih.gov. The application of these principles to the synthesis of this compound derivatives could involve the use of naturally derived phenyl-containing precursors, potentially leading to novel compounds with interesting biological or material properties.

Below is an interactive data table summarizing the impact of different bio-based phenols on the curing temperature of benzoxazine resins, illustrating the principles of bioinspired design.

| Bio-based Phenol (B47542) | Maximum Curing Temperature (°C) | Enthalpy of Polymerization (ΔH, J/g) |

| Vanillin | 207.1 | 56.3 |

| Thymol | 262.5 | 43.3 |

| Carvacrol | 256.1 | 24.1 |

Computational Chemistry and Theoretical Characterization of 4 Phenyl 1h 2,3 Benzoxazine Systems

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it ideal for studying medium to large molecules like benzoxazine (B1645224) derivatives. acs.org DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine a host of electronic properties that govern the molecule's behavior. mdpi.com For benzoxazine systems, methods like B3LYP combined with basis sets such as 6-311+G(d) are commonly used to obtain reliable ground-state geometries and electronic structures. mdpi.com

The electronic properties of a molecule are fundamentally dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and the energy of its electronic transitions. nih.gov

Illustrative HOMO-LUMO Data for Related Heterocyclic Compounds

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 4-Phenylpyrimidine | - | - | 4.9846 | DFT/B3LYP/6-311++G(d,p) mdpi.com |

| Benzoxazine-substituted isoflavene (Comp. 9) | - | - | 0.2214 | - |

| Benzoxazine-substituted isoflavene (Comp. 10) | - | - | 0.2172 | - |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | -6.20 | -1.68 | 4.52 | DFT/B3LYP/6-31G** nih.gov |

The three-dimensional structure of the 2,3-benzoxazine ring system is crucial for its properties and interactions. Computational methods are used to perform conformational analysis, identifying the most stable spatial arrangements (conformers) of the molecule. The oxazine (B8389632) ring, being non-aromatic, is not planar and can adopt various conformations. X-ray crystallographic studies on related 1,3-benzoxazine derivatives have shown that the oxazine ring typically adopts a stable half-chair conformation. mdpi.com This arrangement minimizes steric strain and optimizes the bond angles within the six-membered ring. mdpi.com

Mechanistic Elucidation through Computational Simulations

Computational simulations are a powerful asset for unraveling complex reaction mechanisms. For benzoxazines, a significant area of study is their thermally induced ring-opening polymerization (ROP). researchgate.net DFT calculations can model the entire reaction pathway, from reactants to products, through various transition states and intermediates.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a benzoxazine derivative, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand into the binding site of the receptor and calculating a score that estimates the binding affinity. nih.gov Studies on 1,4-benzoxazine derivatives have demonstrated their potential as inhibitors for various enzymes. For instance, docking studies have identified key interactions between 1,4-benzoxazine compounds and the active sites of E. coli DNA gyrase and COX-1/COX-2 isoenzymes. researchgate.net These studies reveal crucial binding modes and the specific amino acid residues involved in the interaction, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. researchgate.netnih.gov For 4-Phenyl-1H-2,3-benzoxazine, molecular docking could be similarly employed to screen for potential biological targets and to understand the structural basis for its activity, should any be discovered.

Prediction of Reactivity Profiles and Selectivity

Beyond the HOMO-LUMO gap, DFT provides other tools to predict the reactivity and selectivity of a molecule. Molecular Electrostatic Potential (MEP) maps are particularly insightful. An MEP surface plots the electrostatic potential onto the electron density surface of the molecule, visually identifying the electron-rich and electron-poor regions.

In a typical MEP map, regions of negative potential (usually colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov For a molecule like this compound, one would expect to find negative potential localized around the electronegative oxygen and nitrogen atoms, marking them as likely sites for protonation or coordination with Lewis acids. nih.gov The phenyl ring and the benzene (B151609) part of the benzoxazine core would exhibit varying potentials that influence their susceptibility to electrophilic aromatic substitution. By analyzing the MEP surface in conjunction with frontier orbital densities, a detailed profile of the molecule's chemical reactivity and regioselectivity can be constructed, guiding synthetic efforts and explaining observed reaction outcomes.

Advanced Materials Applications of 2,3 Benzoxazine Scaffolds As Monomers

Precursors for Polybenzoxazine Thermosets and Polymers

Benzoxazine (B1645224) monomers, including the 4-Phenyl-1H-2,3-benzoxazine scaffold, serve as key precursors to polybenzoxazine thermosets. These thermosets are a relatively new class of phenolic resins that exhibit a unique combination of properties, making them attractive alternatives to traditional phenolic and epoxy resins. itu.edu.trnih.gov The polymerization of benzoxazine monomers is typically achieved through thermal ring-opening polymerization at elevated temperatures, a process that notably occurs without the release of volatile byproducts, leading to near-zero volumetric shrinkage during curing. nih.govnih.gov

The general synthesis of benzoxazine monomers involves a Mannich condensation reaction between a phenol (B47542), a primary amine, and formaldehyde. kpi.uanih.gov For a 4-phenyl substituted 2,3-benzoxazine, this would involve a strategic selection of precursors to yield the desired phenyl group at the 4-position of the oxazine (B8389632) ring. The resulting polybenzoxazine network possesses a complex structure containing phenolic, ether, and Mannich bridge linkages, which contributes to its high performance.

The thermal properties of polybenzoxazines derived from phenyl-substituted monomers are of particular interest. The presence of the phenyl group can significantly influence the glass transition temperature (Tg) and thermal stability of the resulting polymer. For instance, studies on various benzoxazine monomers have shown that the structure of the amine and phenol precursors directly impacts the thermal characteristics of the cured polymer.

| Benzoxazine Monomer Type | Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td5) (°C) | Char Yield at 800°C (N2) (%) |

|---|---|---|---|---|

| Resveratrol-based tri-benzoxazine | 140-300 (stepwise) | 313 | 352 | 53 |

| Acetylene-functional benzoxazine | 220-235 | Not explicitly stated | 520-600 (T10%) | 71-81 |

| Sesamol/furfurylamine-based benzoxazine | Not explicitly stated | Not explicitly stated | 374 | 64 |

| 3,3′-dichloro-4,4′-diaminodiphenylmethane-based benzoxazine | 180-220 (stepwise) | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Tailored Design of Polymeric Architectures through Benzoxazine Monomer Modification

A significant advantage of benzoxazine chemistry is the extensive flexibility in molecular design. rsc.orgacs.org By modifying the structure of the benzoxazine monomer, it is possible to tailor the properties of the final polymeric material to meet the demands of specific applications. acs.org The introduction of different functional groups onto the phenol or amine precursors can impart a range of functionalities to the resulting polybenzoxazine.

For a scaffold like this compound, modifications could be envisioned on the phenyl ring or the benzoxazine core itself. For example, the incorporation of reactive groups such as acetylene (B1199291), nitrile, or allyl can lead to polymers with enhanced thermal stability and crosslink density. itu.edu.trmdpi.com The polymerization of these functionalized monomers can proceed through multiple pathways, including the ring-opening of the oxazine and the reaction of the appended functional groups, resulting in a highly crosslinked and robust network. kpi.uamdpi.com

The ability to create main-chain and side-chain polybenzoxazines further expands the architectural possibilities. mdpi.comresearchgate.net Main-chain polybenzoxazines, where the benzoxazine moiety is part of the polymer backbone, can exhibit improved mechanical properties compared to their side-chain counterparts. researchgate.net The synthesis of AB-type monomers, containing both the phenolic and amine functionalities within the same molecule, allows for the creation of linear polybenzoxazines which can then be thermally crosslinked. acs.org

| Modification Strategy | Introduced Functionality | Resulting Polymer Property Enhancement | Relevant Research Finding |

|---|---|---|---|

| Incorporation of acetylene groups | Terminal alkyne | Increased thermal stability and char yield. kpi.ua | Combined polymerization of acetylene groups and oxazine rings leads to high char yields (71-81%). kpi.ua |

| Use of bio-based precursors (e.g., resveratrol, sesamol) | Allyl groups, furan (B31954) moieties | Tunable network structures and potential for sustainable materials. mdpi.comacs.org | A resveratrol-based benzoxazine with multiple polymerizable sites yields a high Tg (313 °C) and char yield (53%). mdpi.com |

| Introduction of norbornene groups | Norbornene moiety | Improved comprehensive performance of the thermoset. mdpi.com | Norbornene functionalization is an effective method to enhance polybenzoxazine properties. mdpi.com |

| Halogen substitution (e.g., chlorine) | Chlorine atoms | Enhanced fire resistance. nih.gov | Chlorine-containing polybenzoxazines require more severe polymerization conditions but exhibit better fire resistance. nih.govresearchgate.net |

Integration into Novel Material Systems (e.g., Vitrimers)

The adaptable nature of the polybenzoxazine network has led to its integration into novel material systems, most notably vitrimers. Vitrimers are a class of polymers that behave like traditional thermosets at their service temperature but can be reprocessed and reshaped at elevated temperatures due to the presence of dynamic covalent bonds. acs.orgrsc.org This imparts properties of both thermoplastics and thermosets, offering a solution to the challenge of recycling crosslinked polymers.

The incorporation of benzoxazine structures into vitrimers can be achieved by introducing dynamic covalent chemistries into the polymer network. google.comgoogle.com For instance, the tertiary amine present in the polybenzoxazine structure can act as an internal catalyst for transesterification reactions when ester linkages are incorporated into the monomer design. uni.luacs.org This allows the network to rearrange its crosslinks upon heating, enabling malleability and reprocessing without sacrificing the high-performance characteristics of the polybenzoxazine matrix. rsc.orgusm.edu

Research has demonstrated the successful preparation of benzoxazine-based vitrimers with tunable properties. rsc.orggoogle.com By carefully selecting the benzoxazine monomer and the dynamic chemistry, it is possible to control the stress relaxation behavior, reprocessing temperature, and mechanical properties of the resulting vitrimer. rsc.org For example, imine-containing benzoxazine monomers have been used to create vitrimers that can be reprocessed multiple times and are susceptible to hydrolysis under acidic conditions, allowing for chemical recycling. rsc.org

| Vitrimer System | Dynamic Chemistry | Key Properties | Noteworthy Finding |

|---|---|---|---|

| Imine-containing benzoxazine | Imine metathesis | Malleable, reprocessable, tunable glass transition temperature (34–160 °C). rsc.org | Solvent-free preparation method enhances practical applicability. rsc.org |

| Disulfide-containing benzoxazine | Disulfide exchange | Reversible adhesion, sealant, and coating applications. google.com | Can be derived from bio-based sources like cardanol. google.com |

| Ester-containing benzoxazine | Transesterification | Self-healing, reshaping, and recyclability. google.com | The benzoxazine ring promotes cross-linking and reprocessing. google.com |

| Mechanically interlocked vitrimer | Transacetalation | Enhanced ductility and tensile strength. acs.org | Integration of polyrotaxane with polybenzoxazine enhances mechanical performance. acs.org |

Analytical Methodologies for Characterization and Mechanistic Validation in 2,3 Benzoxazine Research

Advanced Spectroscopic Techniques for Structural Elucidation and Identification of Reaction Intermediates

Spectroscopic methods are indispensable for the structural confirmation and analysis of reaction pathways in benzoxazine (B1645224) chemistry. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy provide detailed information about the molecular framework and functional groups present in 4-Phenyl-1H-2,3-benzoxazine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of benzoxazine monomers. kpi.uapsu.edu In the ¹H NMR spectra of benzoxazine derivatives, characteristic signals confirm the presence of the oxazine (B8389632) ring. For instance, the methylene (B1212753) protons of the oxazine ring (Ar–CH₂–N and N–CH₂–O) exhibit specific chemical shifts that are crucial for structural assignment. psu.edu The purity of benzoxazine monomers after synthesis and purification can be determined to be in the range of 97-99% using ¹H NMR. kpi.ua The structures of newly synthesized benzoxazine monomers are routinely confirmed using both ¹H and ¹³C NMR spectroscopy. mdpi.comresearchgate.net For example, in the ¹³C-NMR spectra of some benzoxazine monomers, the characteristic carbon resonances of the oxazine ring are observed around 49.5 ppm for Ar–CH₂–N and 79.1 ppm for N–CH₂–O. psu.edu The synthesis of 2-phenyl-4H-benzo[d] kpi.uanih.govoxazin-4-one has been confirmed by ¹H-NMR and ¹³C-NMR, with aromatic protons appearing in the range of δ 7.57-8.19 ppm and the carbonyl and imine carbons at δ 158.8 ppm and δ 156.4 ppm, respectively. ubaya.ac.id

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of benzoxazine compounds, which aids in their identification and structural confirmation. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of the molecules. nih.gov For instance, the predicted monoisotopic mass of 4-phenyl-1H-2,3-benzoxazin-1-one is 223.06332 Da. uni.lu Mass spectrometry has also been used to characterize related benzoxazine structures, such as 2,2'-(1,4-phenylene)bis(3,1-benzoxazin-4-one), which shows a top peak at m/z 368 in its GC-MS spectrum. nih.gov

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in benzoxazine monomers and for monitoring their polymerization reactions. The FT-IR spectra of benzoxazine monomers exhibit characteristic absorption bands corresponding to the oxazine ring. For example, the asymmetric and symmetric stretching modes of the C-O-C bond in the oxazine ring typically appear around 1233 cm⁻¹ and 1029 cm⁻¹, respectively. researchgate.net A peak near 920 cm⁻¹ is also characteristic of a benzene (B151609) ring attached to an oxazine ring. researchgate.net The polymerization of benzoxazines can be monitored by the disappearance of these characteristic oxazine ring peaks. psu.edu The combination of thermogravimetric analysis with FT-IR spectroscopy (TGA-FTIR) allows for the qualitative and quantitative characterization of gaseous products evolved during thermal degradation, providing insights into the reaction mechanisms. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the chromophoric systems in benzoxazines. The synthesis of 2-phenyl-4H-benzo[d] kpi.uanih.govoxazin-4-one has been confirmed using UV spectroscopy in conjunction with other spectroscopic methods. ubaya.ac.id

Table 1: Spectroscopic Data for Benzoxazine Derivatives

| Technique | Compound | Key Findings | Reference |

|---|---|---|---|

| ¹H NMR | Benzoxazine Monomers | Purity of 97-99% determined. | kpi.ua |

| ¹³C NMR | Benzoxazine Monomers | Ar–CH₂–N at ~49.5 ppm; N–CH₂–O at ~79.1 ppm. | psu.edu |

| ¹H & ¹³C NMR | 2-phenyl-4H-benzo[d] kpi.uanih.govoxazin-4-one | Aromatic protons δ 7.57-8.19; Carbonyl carbon δ 158.8; Imine carbon δ 156.4. | ubaya.ac.id |

| HRMS | 4-phenyl-1H-2,3-benzoxazin-1-one | Predicted monoisotopic mass of 223.06332 Da. | uni.lu |

| GC-MS | 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one) | Top peak at m/z 368. | nih.gov |

| FT-IR | Benzoxazine Monomers | C-O-C asymmetric stretch at ~1233 cm⁻¹; C-O-C symmetric stretch at ~1029 cm⁻¹. | researchgate.net |

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of benzoxazine compounds from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

These methods are instrumental in ensuring the purity of the synthesized benzoxazine monomers, which is critical for subsequent polymerization studies and for obtaining polymers with consistent properties. For instance, the purity of benzoxazine monomers can be assessed alongside spectroscopic methods. kpi.ua GC coupled with mass spectrometry (GC-MS) is a powerful combination for separating and identifying components in a mixture, as demonstrated in the analysis of 2,2'-(1,4-phenylene)bis(3,1-benzoxazin-4-one). nih.gov

Thermal Analysis Techniques for Reaction Monitoring and Transformation Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for studying the thermal behavior of benzoxazine monomers and polymers. These methods provide information on melting points, polymerization temperatures, thermal stability, and degradation profiles.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of benzoxazine monomers, including melting and polymerization. The DSC thermograms of benzoxazine monomers typically show an endothermic peak corresponding to melting, followed by an exothermic peak at a higher temperature, which is attributed to the ring-opening polymerization of the oxazine ring. psu.eduresearchgate.netresearchgate.net The polymerization of benzoxazine is often confirmed by the presence of an exothermic effect in the temperature range of 200–250 °C. nih.gov For some high-purity benzoxazine monomers, the exothermic peak for ring-opening polymerization can occur at temperatures as high as 265 °C. researchgate.net

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and degradation behavior of polybenzoxazines. The technique measures the weight loss of a sample as a function of temperature. The high thermal stability of polybenzoxazines is often characterized by a high char yield at elevated temperatures. For some polybenzoxazines, char yields can be in the range of 71–81% by weight at 800°C in a nitrogen atmosphere. kpi.ua The temperature at which 10% weight loss occurs (T₁₀%) is another important parameter for assessing thermal stability, with values in the range of 520–600°C for some systems. kpi.ua The combination of TGA with FT-IR or MS allows for the analysis of the gaseous products evolved during degradation, providing valuable insights into the decomposition mechanism. nih.gov

Table 2: Thermal Analysis Data for Benzoxazine Derivatives

| Technique | Observation | Temperature Range | Reference |

|---|---|---|---|

| DSC | Ring-opening polymerization exotherm | 200-250 °C | nih.gov |

| DSC | Ring-opening polymerization exotherm | Up to 265 °C | researchgate.net |

| TGA | High char yield in N₂ | 71-81% at 800 °C | kpi.ua |

| TGA | T₁₀% weight loss | 520-600 °C | kpi.ua |

Future Perspectives and Emerging Trends in 4 Phenyl 1h 2,3 Benzoxazine Chemistry

Innovation in Sustainable Synthesis and Process Chemistry

The chemical industry's shift towards green chemistry principles is a major driver for innovation in synthetic methodologies. For benzoxazines, this has meant a move away from petroleum-based precursors and hazardous solvents toward more environmentally benign alternatives. mdpi.com A key future direction for 4-Phenyl-1H-2,3-benzoxazine will be the adoption and adaptation of these sustainable practices.

Research in the broader benzoxazine (B1645224) field has demonstrated the successful use of bio-based reactants, such as phenols and amines derived from natural sources, to create monomers. mdpi.comresearchgate.net A significant advancement has been the development of a "truly bio-based" benzoxazine, where all three components—the phenol (B47542), amine, and aldehyde—are derived from renewable resources. rsc.org Furthermore, solventless synthesis methods and the use of recyclable ionic liquids are becoming more prevalent, offering pathways to reduce waste and energy consumption. mdpi.com

The application of these principles to this compound would involve replacing traditional starting materials with bio-derived alternatives and optimizing reaction conditions to minimize environmental impact.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Benzoxazine Synthesis

| Parameter | Conventional Approach | Emerging Sustainable Approach |

| Precursors | Petroleum-based phenols, amines, and formaldehyde. | Bio-based phenols (e.g., curcumin, sesamol), bio-amines (e.g., furfurylamine), and alternative aldehydes. rsc.orgmdpi.com |

| Solvents | Often requires organic solvents. | Solventless methods or use of recyclable basic ionic liquids. mdpi.com |

| Catalyst | Various catalysts, may not be recyclable. | Reusable catalysts, such as ionic liquids that can be used for multiple cycles. mdpi.com |

| Byproducts | May generate hazardous waste. | Designed to minimize waste and byproducts. |

| Energy Input | Standard heating methods. | Microwave radiation to reduce reaction times. researchgate.net |

Deeper Understanding of Complex Reaction Networks

The utility of benzoxazines is intrinsically linked to their reactivity, most notably the thermally induced ring-opening polymerization (ROP) that forms high-performance polybenzoxazine networks. itu.edu.trmdpi.com While this is well-documented for 1,3-benzoxazines, a significant future avenue for this compound is the detailed investigation of its own unique reaction pathways.

Advanced analytical techniques are crucial for this endeavor. For instance, real-time mass spectrometry has been used to differentiate intermediates and products in benzoxazine synthesis under various conditions, providing critical mechanistic insights. researchgate.net Applying such methods to the synthesis and polymerization of this compound would illuminate the sequence of bond-forming and bond-breaking events, identify transient intermediates, and clarify the factors governing regioselectivity and stereoselectivity. Understanding these complex networks is the first step toward controlling them to produce materials with precisely defined structures and properties. Other reaction pathways beyond polymerization, such as cycloaddition reactions rsc.org, also warrant investigation to expand the synthetic utility of the 2,3-benzoxazine scaffold.

Rational Design Principles for Enhanced Chemical Functionality

The concept of rational design—using a deep understanding of structure-property relationships to create molecules with desired functions—is a powerful trend in modern chemistry. nih.govnih.gov For this compound, this involves the strategic placement of substituents on the benzoxazine core to tune its electronic, steric, and physicochemical properties.

Studies on related heterocyclic systems have shown that subtle structural modifications can lead to significant changes in biological activity or material performance. mdpi.comnih.gov For example, in the design of novel 1,4-benzoxazines as potential anticancer agents, structure-activity relationship (SAR) analysis revealed that the inclusion of hydroxyl and para-amino groups significantly enhanced potency. mdpi.com Similarly, computational tools like Density Functional Theory (DFT) calculations are being used to predict the effect of substituents on the thermal properties and polymerization behavior of benzoxazine monomers. fraunhofer.de

Future research will likely focus on creating a library of this compound derivatives and systematically evaluating how different functional groups impact their behavior. This approach will enable the design of molecules tailored for specific applications, from advanced polymers to pharmacologically active agents.

Table 2: Hypothetical Rational Design Strategy for this compound Derivatives

| Substitution Position | Substituent Type | Predicted Effect on Functionality | Potential Application Area |

| Phenyl Ring | Electron-donating group (-OCH₃) | May lower ring-opening temperature; modify solubility. | Tunable Polymers |

| Phenyl Ring | Electron-withdrawing group (-NO₂) | May increase thermal stability of the monomer. | High-Performance Materials |

| Benzene (B151609) Ring of Benzoxazine | Halogen (-Br, -Cl) | Could enhance flame retardancy in the resulting polymer. rsc.org | Flame-Retardant Coatings |

| Benzene Ring of Benzoxazine | Hydroxyl group (-OH) | May improve adhesion to metal substrates. mdpi.com | Adhesives & Coatings |

| Oxazine (B8389632) Ring | Alkyl or Aryl groups | Can sterically influence polymerization kinetics and network structure. fraunhofer.de | Specialty Polymers |

Interdisciplinary Research Avenues at the Interface of Organic and Materials Chemistry

The most significant future opportunities for this compound likely lie at the intersection of organic synthesis and materials science. The parent polybenzoxazine family is renowned for a suite of desirable properties, including high thermal stability, excellent flame resistance, low water absorption, and near-zero shrinkage during curing. itu.edu.tr These characteristics make them suitable for demanding applications in the aerospace, electronics, and automotive industries.

Exploring whether this compound can be polymerized to form a novel class of polybenzoxazines is a key research goal. Such materials could exhibit a unique combination of properties stemming from the different substitution pattern on the oxazine ring. Potential interdisciplinary research directions include:

High-Performance Composites: Incorporating the novel polybenzoxazine derived from this compound as a matrix for carbon or glass fiber reinforcements.

Smart Coatings: Leveraging the molecular design flexibility of the benzoxazine structure to create coatings with responsive or self-healing properties. itu.edu.trmdpi.com

Advanced Adhesives: Investigating the adhesion of the new polymer to various substrates, particularly metals, where the phenolic hydroxyls formed during ring-opening can form strong interactions. mdpi.com

The synthesis of novel monomers like this compound provides the foundational building blocks for a new generation of materials, opening up avenues for collaboration between synthetic chemists and materials engineers to develop functional systems for advanced applications. rsc.org

Q & A

Q. What are the optimal synthetic routes for 4-Phenyl-1H-2,3-benzoxazine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically employs Mannich condensation of phenol derivatives, formaldehyde, and primary amines. Key variables include:

- Molar ratios : A 1:2:1 ratio (phenol:formaldehyde:amine) minimizes side products like oligomers .

- Solvent-free conditions : Improve yield (up to 85%) and reduce purification complexity .

- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization, while bases (e.g., triethylamine) reduce resinification .

Monitor progress via FTIR (disappearance of -NH₂ at ~3350 cm⁻¹) and NMR (characteristic benzoxazine protons at δ 4.6–5.2 ppm) .

Q. How can researchers characterize this compound unambiguously?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm ring closure via diagnostic peaks (e.g., oxazine methylene protons at δ 4.3–4.8 ppm) .

- MS (ESI) : Molecular ion [M+H]⁺ at m/z 211.259 matches theoretical molecular weight .

- Single-crystal XRD : Resolve stereochemical ambiguities (e.g., dihedral angles between phenyl and oxazine rings) .

Q. What thermal analysis methods are critical for evaluating the stability of this compound?

- Methodological Answer :

- TGA : Decomposition onset at ~250°C indicates thermal stability suitable for polymer precursors .

- DSC : Exothermic curing peaks (~200–220°C) guide polymerization protocols .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity and polymerizability of this compound?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO₂): Lower ring-opening polymerization temperature (ΔT ~20–30°C) but reduce storage stability .

- Bulky substituents (e.g., allyl): Introduce steric hindrance, requiring higher curing temperatures (≥240°C) .

Use DFT calculations to correlate substituent effects with activation energies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Triangulation : Cross-validate NMR, IR, and XRD data to distinguish between isomers (e.g., 2,3- vs. 3,4-substitution) .

- Dynamic NMR : Detect conformational exchange broadening in crowded spectra (e.g., axial-equatorial proton flipping) .

- Synthetic controls : Compare with known analogs (e.g., 3-methyl derivatives) to assign ambiguous signals .

Q. How can copolymerization with maleimides enhance the material properties of benzoxazine-based polymers?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.